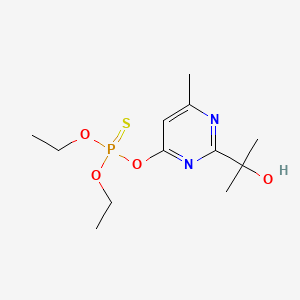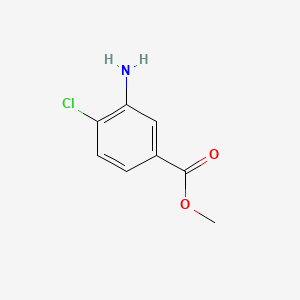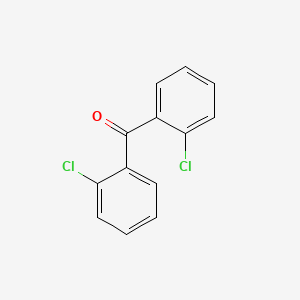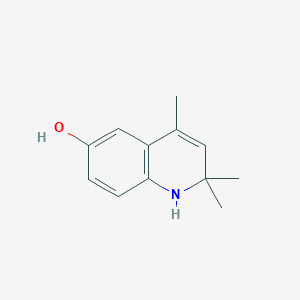
6-Hidroxi-2,2,4-trimetil-1,2-dihidroquinolina
Descripción general
Descripción
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol, also known as TMQ, is a heterocyclic compound belonging to the quinoline family. TMQ is a pale yellow solid that has a melting point of 155-156°C and a boiling point of 300°C. It has a molecular weight of 168.22 g/mol and is soluble in water, alcohol, and ether. TMQ is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Antioxidantes para neumáticos ecológicos
Los derivados de TMQ han sido diseñados para ser utilizados como antioxidantes para neumáticos ecológicos . Estos derivados se crearon mediante modificaciones de hidroxilación en múltiples sitios . La actividad antioxidante de estos derivados hidroxilados se caracterizó en función del método DFT y se comparó con TMQ . El estudio encontró seis derivados de TMQ con un riesgo de toxicidad significativamente menor en comparación con el de TMQ .
Asfalto modificado con caucho
Se ha estudiado la adición de TMQ al caucho de crepe modificado con caucho natural en asfalto para determinar su rendimiento en condiciones de envejecimiento a corto y largo plazo . El estudio mostró que el mejor producto de asfalto modificado fue la adición de 10% de caucho de crepe y 2% de TMQ . El asfalto de caucho de crepe modificado puede mejorar el rendimiento del asfalto en términos de durabilidad .
Importancia farmacológica
A pesar de tener una importancia farmacológica significativa, la síntesis escalable de TMQ siempre ha sido engorrosa debido a disolventes nocivos, condiciones de reacción drásticas y un alto coste de recuperación de los catalizadores homogéneos .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that this compound can be chemically modified to obtain new derivatives, namely; ester, hydarzide, oxadiazole and triazole . These derivatives may interact differently with their targets, leading to various changes in cellular processes.
Biochemical Pathways
It has been found that these compounds can act as antioxidants in styrene-butadiene rubber (sbr) composites
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is considered to be bbb permeant . It is also predicted to be a CYP2D6 inhibitor . These properties could impact the compound’s bioavailability and its distribution within the body.
Result of Action
In the context of sbr composites, it has been found that the compound and its derivatives can improve the mechanical properties of the composites . This suggests that the compound may have a stabilizing effect on the molecular structure of these materials.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can help maintain the stability and efficacy of the compound.
Propiedades
IUPAC Name |
2,2,4-trimethyl-1H-quinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSINDHMECZQCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344827 | |
| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72107-05-2 | |
| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper on 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol?
A1: The research paper investigates the nature of the radicals produced when 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol is exposed to light (photolysis) []. This study aims to characterize the specific radicals generated, providing insights into the compound's photochemical behavior.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


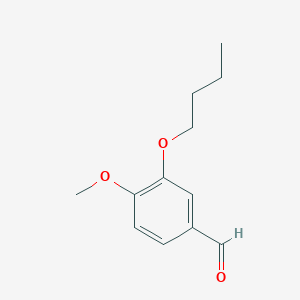

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)
